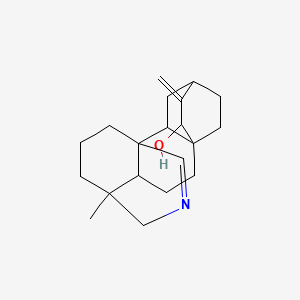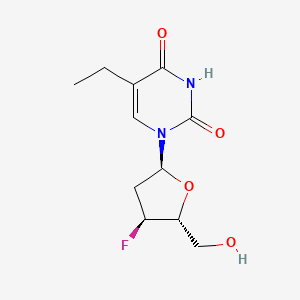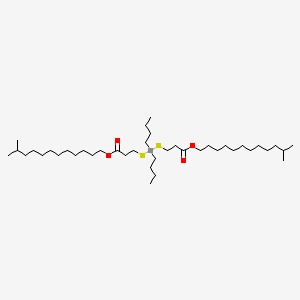
Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is an organometallic compound with the molecular formula C40H80O4S2Sn and a molecular weight of 807.9008 . This compound is known for its unique structure, which includes a dibutylstannylene core linked to thioester groups. It is used in various industrial applications due to its chemical properties.
Métodos De Preparación
The synthesis of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves the reaction of dibutyltin dichloride with diisotridecyl 3-mercaptopropionate under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: This compound is studied for its potential use in biological systems due to its ability to interact with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves its interaction with various molecular targets. The dibutylstannylene core can coordinate with metal ions and other electrophiles, while the thioester groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its catalytic and reactive properties .
Comparación Con Compuestos Similares
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is unique due to its specific combination of a dibutylstannylene core and thioester groups. Similar compounds include:
Dibutyltin dichloride: Lacks the thioester groups and has different reactivity.
Diisotridecyl 3-mercaptopropionate: Lacks the dibutylstannylene core and has different catalytic properties.
Dibutyltin bis(2-ethylhexanoate): Has different ester groups and reactivity.
These similar compounds highlight the unique combination of properties that Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate possesses, making it valuable for specific applications.
Propiedades
Número CAS |
84896-44-6 |
|---|---|
Fórmula molecular |
C40H80O4S2Sn |
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
11-methyldodecyl 3-[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h2*15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
ZVPIONMDWKYASL-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
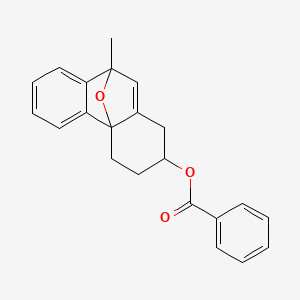
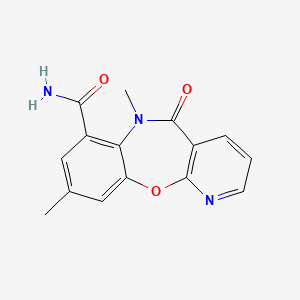
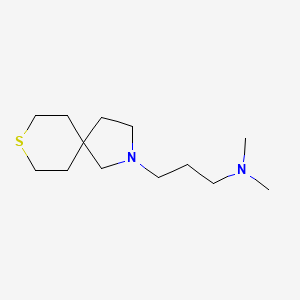
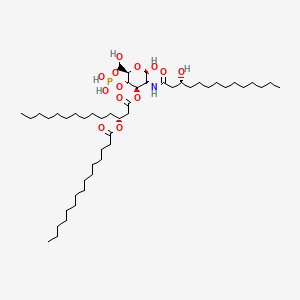
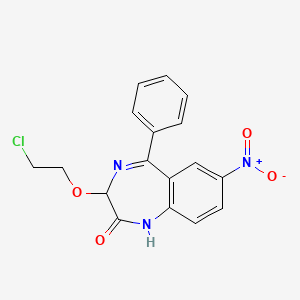
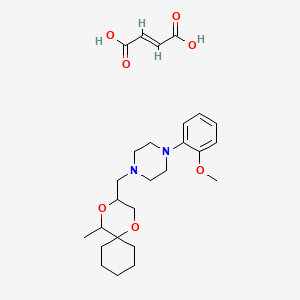
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
